4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid)
Description
4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) (abbreviated as TABPy in some contexts but referred to here by its full IUPAC name) is a tetratopic aromatic linker with a pyrene core functionalized by four 3-aminobenzoic acid groups. Its structure combines the extended π-conjugation of pyrene with the coordination versatility of amino and carboxylic acid groups, making it a critical building block in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The compound’s InChI code and molecular formula (C₄₄H₃₀N₄O₈) highlight its complexity, while its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in solvothermal syntheses .
Properties
Molecular Formula |
C44H30N4O8 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
3-amino-4-[3,6,8-tris(2-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(41(49)50)1-5-23(35)31-17-32(24-6-2-20(42(51)52)14-36(24)46)28-11-12-30-34(26-8-4-22(44(55)56)16-38(26)48)18-33(29-10-9-27(31)39(28)40(29)30)25-7-3-21(43(53)54)15-37(25)47/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
RSPCAUZRMTXSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=C(C=C(C=C6)C(=O)O)N)C7=C(C=C(C=C7)C(=O)O)N)C8=C(C=C(C=C8)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) typically involves the following steps:
Formation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from simpler aromatic compounds. This often involves cyclization reactions under high-temperature conditions.
Attachment of 3-Aminobenzoic Acid Groups: The 3-aminobenzoic acid groups are introduced through nucleophilic substitution reactions. The pyrene core is reacted with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) has numerous applications in scientific research:
Biology: Employed in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) involves its interaction with molecular targets through its fluorescent and electron transport properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its electron transport capabilities make it suitable for use in electronic devices, where it facilitates charge transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key pyrene-based tetratopic linkers and their structural/functional distinctions:
Physicochemical Properties
- Solubility : TABPy and H₄TBAPy are sparingly soluble in water but dissolve in DMF/DMSO. Fluorinated derivatives exhibit lower solubility due to increased hydrophobicity .
- Electronic Properties: TABPy’s amino groups donate electrons, enhancing charge transport in COFs for solar cells (e.g., power conversion efficiency >15% in TFPPy-ETTA COFs) . H₄TBAPy’s carboxylates enable strong metal-node interactions, critical for photocatalytic hydrogen evolution (HER rates up to 12 mmol·g⁻¹·h⁻¹) . Fluorinated analogs show red-shifted fluorescence due to reduced π-π stacking, advantageous for luminescent sensing .
Stability and Performance
- Thermal Stability : PyTTA-based COFs degrade above 350°C, while Zr-TBAPy MOFs (NU-1000) retain structure up to 500°C .
- Chemical Stability : Uranyl-carboxylate bonds in TBAPy-based NU-1300 confer exceptional aqueous stability (pH 2–12) . TABPy’s COFs are stable in organic solvents but degrade in strong acids .
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